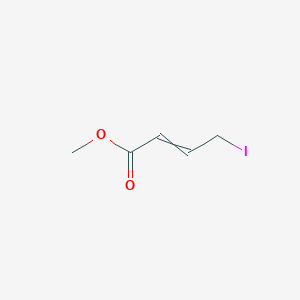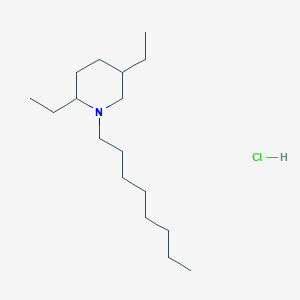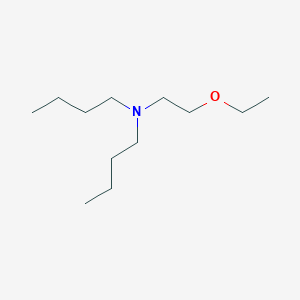
1,2-Dibutyl-3,4-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibutyl-3,4-dimethylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their aromatic properties and are widely used in various industrial applications. This compound is characterized by the presence of two butyl groups and two methyl groups attached to the naphthalene ring, which influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutyl-3,4-dimethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylnaphthalene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity. The reaction conditions are optimized to achieve high yields while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibutyl-3,4-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibutyl-3,4-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and as an intermediate in the synthesis of other naphthalene derivatives.
Mecanismo De Acción
The mechanism of action of 1,2-Dibutyl-3,4-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the butyl and methyl groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylnaphthalene: Similar in structure but lacks the butyl groups, leading to different chemical and physical properties.
Dibutyl phthalate: Shares the dibutyl groups but has a different core structure, resulting in distinct applications and reactivity.
1,2-Dibutylbenzene: Similar in having butyl groups but differs in the aromatic core, affecting its chemical behavior.
Uniqueness
1,2-Dibutyl-3,4-dimethylnaphthalene is unique due to the specific arrangement of butyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable in various applications.
Propiedades
Número CAS |
65308-80-7 |
|---|---|
Fórmula molecular |
C20H28 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1,2-dibutyl-3,4-dimethylnaphthalene |
InChI |
InChI=1S/C20H28/c1-5-7-11-17-15(3)16(4)18-13-9-10-14-20(18)19(17)12-8-6-2/h9-10,13-14H,5-8,11-12H2,1-4H3 |
Clave InChI |
HGSOYWPHNHQXBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=CC=CC=C2C(=C1C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


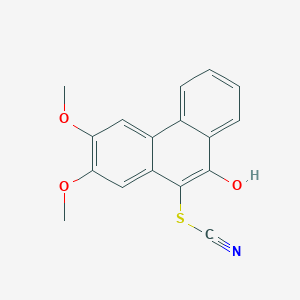
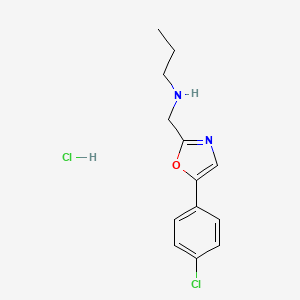
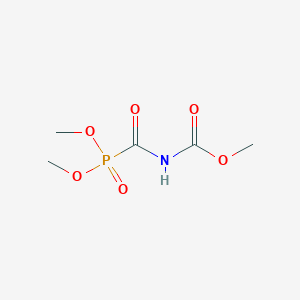
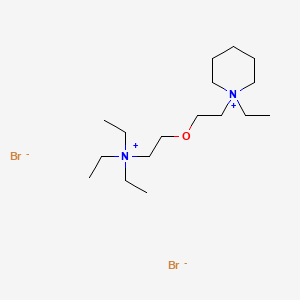
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)


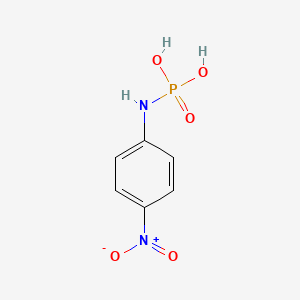
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)

